molecular formula C24H34Cl2N4O B2402392 (1-(4-chlorophenyl)cyclopentyl)(4-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-1,4-diazepan-1-yl)methanone hydrochloride CAS No. 1396748-33-6

(1-(4-chlorophenyl)cyclopentyl)(4-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-1,4-diazepan-1-yl)methanone hydrochloride

Cat. No.: B2402392
CAS No.: 1396748-33-6
M. Wt: 465.46
InChI Key: UUOYLCVINSZIDI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the pyrazolyl group could potentially be introduced via a condensation reaction with a suitable diketone .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several rings and functional groups. The diazepan ring, for example, is a seven-membered ring with two nitrogen atoms .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the various functional groups present. For instance, the chlorophenyl group could potentially undergo nucleophilic aromatic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its molecular structure. For example, the presence of the chlorophenyl group could potentially increase the compound’s lipophilicity .

Scientific Research Applications

Antimicrobial and Anticancer Potential

Research has identified novel pyrazole derivatives, including those similar to the specified compound, as potential antimicrobial and anticancer agents. Compounds with similar structures have shown higher anticancer activity compared to reference drugs like doxorubicin, and good to excellent antimicrobial activity (Hafez, El-Gazzar, & Al-Hussain, 2016).

Central Nervous System Depressant Activity

Some pyrazole derivatives have been found to exhibit central nervous system depressant activity, potential anticonvulsant properties, and a low order of acute toxicity. Certain compounds in this category also showed potential antipsychotic effects (Butler, Wise, & Dewald, 1984).

Synthesis of Novel Derivatives

Synthesis of novel pyrazole derivatives, including those structurally related to the specified compound, has been explored for creating new chemical entities. These compounds have been characterized by various spectroscopic methods and might have potential applications in various fields (Hote & Lokhande, 2014).

Applications in Organic Synthesis

Pyrazole derivatives are used extensively in organic synthesis due to their biological and pharmacological activities. They have been synthesized using various methods and evaluated for properties like antibacterial and antioxidant activities (Golea Lynda, 2021).

Antifungal Activity

Some novel pyrazole derivatives have been synthesized and shown to possess promising antifungal activity. The structure-activity relationships of these compounds have been studied to understand their efficacy (Lv et al., 2013).

Future Directions

The potential applications of this compound would likely depend on its biological activity. If it shows promising activity in preliminary tests, it could be further optimized and potentially developed into a new drug .

Properties

IUPAC Name

[1-(4-chlorophenyl)cyclopentyl]-[4-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-1,4-diazepan-1-yl]methanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H33ClN4O.ClH/c1-19-18-20(2)29(26-19)17-15-27-12-5-13-28(16-14-27)23(30)24(10-3-4-11-24)21-6-8-22(25)9-7-21;/h6-9,18H,3-5,10-17H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUOYLCVINSZIDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCN2CCCN(CC2)C(=O)C3(CCCC3)C4=CC=C(C=C4)Cl)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H34Cl2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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